
3-(2-Aminoethyl)-1,7-ethylene-2-methylindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Aminoethyl)-1,7-ethylene-2-methylindole is a compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is structurally characterized by an indole ring substituted at the 3-position by an aminoethyl group and at the 1,7-positions by ethylene and methyl groups, respectively.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-1,7-ethylene-2-methylindole can be achieved through several synthetic routes. One common method involves the condensation of 2-methylindole with ethylene diamine under acidic conditions. The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-quality compounds suitable for various applications .
化学反応の分析
Types of Reactions
3-(2-Aminoethyl)-1,7-ethylene-2-methylindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted indole derivatives with various functional groups.
科学的研究の応用
3-(2-Aminoethyl)-1,7-ethylene-2-methylindole has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role as a neurotransmitter and its interactions with various biological receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as an antioxidant and its ability to modulate neurotransmitter activity.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
作用機序
The mechanism of action of 3-(2-Aminoethyl)-1,7-ethylene-2-methylindole involves its interaction with specific molecular targets and pathways. The compound is known to bind to serotonin receptors, particularly the 5-HT2A receptor, which plays a crucial role in modulating neurotransmitter activity. This interaction can lead to various physiological effects, including changes in mood, perception, and cognition .
類似化合物との比較
Similar Compounds
Tryptamine: Shares a similar indole structure with an aminoethyl side chain.
Serotonin: A neurotransmitter with a similar indole backbone and hydroxyl group at the 5-position.
Melatonin: A hormone with an indole structure and an acetyl group at the 5-position
Uniqueness
3-(2-Aminoethyl)-1,7-ethylene-2-methylindole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike tryptamine, serotonin, and melatonin, this compound has an additional ethylene and methyl group, which can influence its reactivity and interactions with biological targets .
特性
CAS番号 |
33131-95-2 |
|---|---|
分子式 |
C13H16N2 |
分子量 |
200.28 g/mol |
IUPAC名 |
2-(3-methyl-4-azatricyclo[5.3.1.04,11]undeca-1(10),2,7(11),8-tetraen-2-yl)ethanamine |
InChI |
InChI=1S/C13H16N2/c1-9-11(5-7-14)12-4-2-3-10-6-8-15(9)13(10)12/h2-4H,5-8,14H2,1H3 |
InChIキー |
HJVGFIVXXPMEQG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC=CC3=C2N1CC3)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


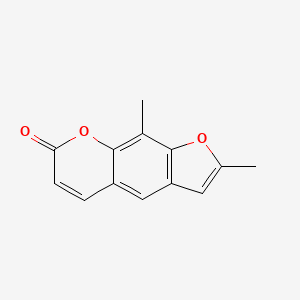
![5-Bromo-3,6-dimethylimidazo[2,1-b][1,3]thiazole](/img/structure/B14156762.png)
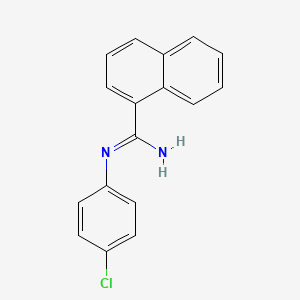
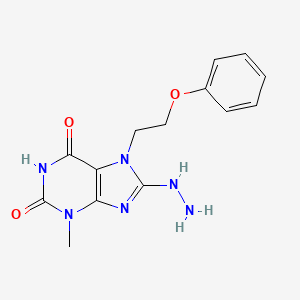
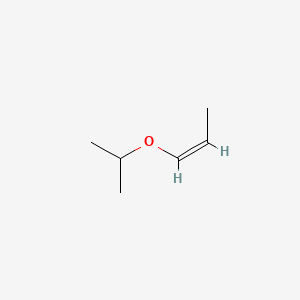
![N,N'-{4-[(E)-phenyldiazenyl]benzene-1,3-diyl}bis[4-(4-chloro-2-methylphenoxy)butanamide]](/img/structure/B14156778.png)
![N'-{(E)-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methylidene}-1H-pyrazole-3-carbohydrazide](/img/structure/B14156783.png)
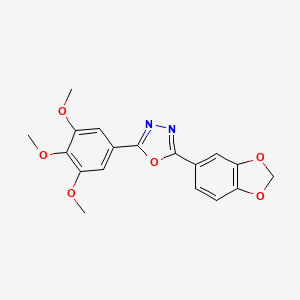
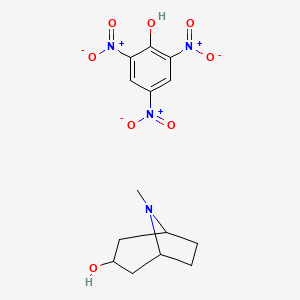

![Benzo[c]phenanthren-6-amine](/img/structure/B14156796.png)
![3-(4-Hydroxyphenyl)-2-[(3-nitrophenyl)methyl]quinazolin-4-one](/img/structure/B14156812.png)
![3-hydroxy-1H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B14156820.png)
![[2-Chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-quinoxalinyl]phenylmethanone](/img/structure/B14156826.png)
